molecular formula C15H20N2O2 B2501898 3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one CAS No. 952835-31-3

3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one

Cat. No.: B2501898
CAS No.: 952835-31-3
M. Wt: 260.337
InChI Key: DQWPDMLNJOMSDY-UHFFFAOYSA-N
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Description

3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one is a synthetic organic compound belonging to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, widely used in pharmaceuticals.

    Aripiprazole: An antipsychotic drug with a piperazine core.

    Quetiapine: Another antipsychotic with a similar structure.

Uniqueness

3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with specific receptors, making it a valuable compound in research and development.

Biological Activity

3,3-Dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its piperazine core with a dimethyl substituent and an acetyl group attached to a para-methylphenyl moiety. Its chemical formula is C18H22N2O2C_{18}H_{22}N_{2}O_{2}, and it features a molecular weight of approximately 302.38 g/mol. The structural formula can be represented as follows:

Structure 3 3 Dimethyl 4 2 4 methylphenyl acetyl piperazin 2 one\text{Structure }\text{3 3 Dimethyl 4 2 4 methylphenyl acetyl piperazin 2 one}

2. Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects. The compound may exhibit activity as a central nervous system (CNS) agent, potentially acting on neurotransmitter systems such as dopamine and serotonin pathways. For instance, compounds structurally related to piperazines have been shown to modulate dopamine receptors, suggesting that this compound could influence dopaminergic activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn based on the activity of similar compounds:

  • Receptor Modulation : It may act as an antagonist or agonist at various neurotransmitter receptors.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in neurotransmitter degradation or synthesis.
  • Membrane Interaction : It might alter membrane fluidity or interact with ion channels affecting neuronal excitability.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against S. aureus and E. coli
NeuropharmacologicalPotential modulation of dopaminergic pathways
Enzyme InhibitionInhibitory effects on neurotransmitter enzymes

Case Study: Antimicrobial Evaluation

A study conducted on various piperazine derivatives included an evaluation of their antimicrobial properties through in vitro assays. The results indicated that modifications to the piperazine ring significantly influenced antibacterial potency. While direct data on this compound is lacking, the trends observed suggest potential efficacy in antimicrobial applications.

Properties

IUPAC Name

3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-4-6-12(7-5-11)10-13(18)17-9-8-16-14(19)15(17,2)3/h4-7H,8-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWPDMLNJOMSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCNC(=O)C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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